4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid 4-hydroxyphenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a plant metabolite, a fungal metabolite, a human metabolite and a mouse metabolite. It is a monocarboxylic acid and a member of phenols. It is functionally related to an acetic acid. It is a conjugate acid of a 4-hydroxyphenylacetate.
4-Hydroxyphenylacetic acid is a natural product found in Epichloe typhina, Oenothera glazioviana, and other organisms with data available.
4-Hydroxyphenylacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 156-38-7
VCID: VC21339107
InChI: InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
SMILES: C1=CC(=CC=C1CC(=O)O)O
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol

4-Hydroxyphenylacetic acid

CAS No.: 156-38-7

VCID: VC21339107

Molecular Formula: C8H8O3

Molecular Weight: 152.15 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Hydroxyphenylacetic acid - 156-38-7

Description

4-Hydroxyphenylacetic acid is a phenolic compound that has garnered significant attention due to its diverse biological activities and industrial applications. It is found naturally in products such as olive oil and beer . This compound is synthesized through the reduction of 4-hydroxymandelic acid using elemental phosphorus and iodine . In this article, we will delve into the chemical properties, biological effects, and industrial uses of 4-hydroxyphenylacetic acid.

Biological Activities

4-Hydroxyphenylacetic acid exhibits several biological activities, including anti-inflammatory and anti-steatotic effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lung tissue . Additionally, it can reverse hepatic steatosis in mouse models of obesity .

In terms of hepatoprotection, 4-hydroxyphenylacetic acid has been found to prevent acetaminophen-induced liver injury by modulating the expression of detoxification enzymes and antioxidant pathways . It acts by down-regulating the expression of CYP2E1, which reduces the formation of toxic metabolites, and up-regulating the Nrf2 pathway to enhance antioxidant defenses .

Industrial Applications

4-Hydroxyphenylacetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds, including atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine . Its role in these syntheses highlights its importance in the pharmaceutical industry.

CAS No. 156-38-7
Product Name 4-Hydroxyphenylacetic acid
Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
IUPAC Name 2-(4-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Standard InChIKey XQXPVVBIMDBYFF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)O)O
Canonical SMILES C1=CC(=CC=C1CC(=O)O)O
Appearance Light Beige Solid
Melting Point 148 - 150 °C
Physical Description Off-white crystalline powder; [Alfa Aesar MSDS]
Solid
Purity > 95%
Quantity Milligrams-Grams
Solubility 60.7 mg/mL
Synonyms 4-Hydroxybenzeneacetic Acid; (4-Hydroxyphenyl)acetic Acid; (p-Hydroxyphenyl)acetic Acid; 2-[4-(Hydroxy)phenyl]acetic Acid; 4-(Carboxymethyl)phenol; p-Hydroxybenzeneacetic Acid
Vapor Pressure 0.0000555 [mmHg]
PubChem Compound 127
Last Modified Aug 15 2023

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